2-(3-(Thiophen-3-yl)phenyl)ethanamine 2-(3-(Thiophen-3-yl)phenyl)ethanamine
Brand Name: Vulcanchem
CAS No.: 1181248-34-9
VCID: VC3017061
InChI: InChI=1S/C12H13NS/c13-6-4-10-2-1-3-11(8-10)12-5-7-14-9-12/h1-3,5,7-9H,4,6,13H2
SMILES: C1=CC(=CC(=C1)C2=CSC=C2)CCN
Molecular Formula: C12H13NS
Molecular Weight: 203.31 g/mol

2-(3-(Thiophen-3-yl)phenyl)ethanamine

CAS No.: 1181248-34-9

Cat. No.: VC3017061

Molecular Formula: C12H13NS

Molecular Weight: 203.31 g/mol

* For research use only. Not for human or veterinary use.

2-(3-(Thiophen-3-yl)phenyl)ethanamine - 1181248-34-9

Specification

CAS No. 1181248-34-9
Molecular Formula C12H13NS
Molecular Weight 203.31 g/mol
IUPAC Name 2-(3-thiophen-3-ylphenyl)ethanamine
Standard InChI InChI=1S/C12H13NS/c13-6-4-10-2-1-3-11(8-10)12-5-7-14-9-12/h1-3,5,7-9H,4,6,13H2
Standard InChI Key WMTNKIFTYQZVGG-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C2=CSC=C2)CCN
Canonical SMILES C1=CC(=CC(=C1)C2=CSC=C2)CCN

Introduction

Chemical Structure and Properties

2-(3-(Thiophen-3-yl)phenyl)ethanamine (C₁₂H₁₃NS) is characterized by a thiophene ring connected at its 3-position to the meta position of a phenyl ring, which is further substituted with an ethanamine group. This compound belongs to the broader class of phenethylamines, which are known for their diverse pharmacological properties.

Physical and Chemical Properties

The compound exhibits specific physical and chemical properties that define its behavior in various environments and reactions, as summarized in Table 1.

Table 1: Physical and Chemical Properties of 2-(3-(Thiophen-3-yl)phenyl)ethanamine

PropertyValue
Molecular FormulaC₁₂H₁₃NS
Molecular Weight203.31 g/mol
AppearanceTypically a solid at room temperature
SolubilitySoluble in most organic solvents
InChIInChI=1S/C12H13NS/c13-6-4-10-2-1-3-11(8-10)12-5-7-14-9-12
InChIKeyWMTNKIFTYQZVGG-UHFFFAOYSA-N
SMILESC1=CC(=CC(=C1)C2=CSC=C2)CCN

The molecule contains a thiophene ring, which is a five-membered aromatic heterocycle containing a sulfur atom. This structural element contributes significantly to the compound's electronic properties and reactivity patterns .

Structural Characterization

The structural elucidation of 2-(3-(Thiophen-3-yl)phenyl)ethanamine typically involves various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides critical information about the proton and carbon environments within the molecule. For thiophene-containing compounds, the characteristic proton signals for the thiophene ring typically appear in the aromatic region between δ 7.0-7.5 ppm .

Synthesis Methods

Several synthetic approaches can be employed to prepare 2-(3-(Thiophen-3-yl)phenyl)ethanamine, drawing from established protocols for similar compounds. These methods generally involve the formation of the thiophene-phenyl bond followed by functionalization to introduce the ethanamine group.

Cross-Coupling Approach

One common synthetic pathway involves cross-coupling reactions, particularly Suzuki-Miyaura coupling between 3-bromothiophene and 3-(2-aminoethyl)phenylboronic acid or similar precursors . This approach allows for the controlled formation of the aryl-heteroaryl bond under mild conditions, typically using palladium catalysts.

Reduction of Nitrile Intermediates

Another viable synthetic route involves the preparation of the corresponding nitrile intermediate (3-(thiophen-3-yl)phenylacetonitrile) followed by reduction to yield the desired amine. The reduction can be accomplished using lithium aluminum hydride (LiAlH₄) or other suitable reducing agents .

Table 2: Comparison of Synthetic Routes for 2-(3-(Thiophen-3-yl)phenyl)ethanamine

Synthetic ApproachKey ReagentsTypical ConditionsAdvantagesLimitations
Cross-CouplingPd catalyst, Boronic acid derivative70-90°C, 4-8hHigh regioselectivityRequires air-sensitive catalysts
Nitrile ReductionLiAlH₄ or H₂/Raney Ni0-25°C, 2-4hSimple scale-upHandling of pyrophoric reagents
Reductive AminationAldehyde precursor, NaBH₃CNRT, 12-24hMild conditionsModerate yields

General Synthetic Procedure

A typical procedure for synthesizing similar thiophene derivatives involves several steps :

  • Formation of the thiophene-phenyl bond through cross-coupling reactions

  • Functionalization of the side chain to introduce the amine group

  • Purification through column chromatography or recrystallization

The final product is typically characterized through various spectroscopic techniques including NMR, IR, and mass spectrometry to confirm its structure and purity .

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential for confirming the structure and purity of 2-(3-(Thiophen-3-yl)phenyl)ethanamine.

NMR Spectroscopy

The ¹H NMR spectrum of 2-(3-(Thiophen-3-yl)phenyl)ethanamine would typically display characteristic signals for the aromatic protons of both the thiophene and phenyl rings, as well as the aliphatic protons of the ethanamine moiety. Based on the patterns observed in similar compounds, the following assignments can be anticipated:

Table 3: Expected ¹H NMR Signals for 2-(3-(Thiophen-3-yl)phenyl)ethanamine

Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Thiophene-H7.2-7.5m3H
Phenyl-H7.0-7.4m4H
-CH₂-NH₂2.8-3.0t2H
Phenyl-CH₂-2.6-2.8t2H
-NH₂1.3-1.6br s2H

Similarly, the ¹³C NMR spectrum would display signals corresponding to the carbon atoms in the thiophene ring (typically 120-140 ppm), the phenyl ring (125-145 ppm), and the aliphatic carbon atoms of the ethanamine chain (35-45 ppm) .

Mass Spectrometry

Mass spectrometric analysis of the compound would typically show a molecular ion peak [M]⁺ at m/z 203, corresponding to its molecular weight. Fragmentation patterns would likely include the loss of NH₂ (m/z 186) and cleavage of the ethanamine side chain .

Computational Studies

Computational studies provide valuable insights into the electronic properties, molecular geometry, and reactivity of thiophene-containing compounds like 2-(3-(Thiophen-3-yl)phenyl)ethanamine.

Molecular Geometry

PropertyPredicted ValueMethod
HOMO Energy-5.7 to -6.0 eVDFT/B3LYP
LUMO Energy-1.0 to -1.3 eVDFT/B3LYP
HOMO-LUMO Gap4.5-4.8 eVDFT/B3LYP
Dipole Moment1.5-2.0 DebyeDFT/B3LYP

These properties influence the compound's reactivity, stability, and potential interactions with biological targets .

Future Research Directions

Biological Evaluation

Comprehensive biological screening of 2-(3-(Thiophen-3-yl)phenyl)ethanamine is necessary to establish its pharmacological profile. This would include:

  • Receptor binding studies to identify potential molecular targets

  • Functional assays to characterize agonist/antagonist properties

  • In vitro and in vivo evaluations of efficacy and safety

Structural Modifications

Systematic structural modifications could be explored to develop structure-activity relationships and potentially enhance desirable properties:

Table 5: Potential Structural Modifications and Expected Effects

ModificationExpected EffectRationale
Halogenation of thiopheneEnhanced metabolic stabilityBlocking metabolic sites
Substitution on phenyl ringAltered receptor selectivityModifying electronic distribution
N-alkylationImproved BBB penetrationIncreased lipophilicity
Introduction of chiral centerStereoselectivity in bindingEnhanced target specificity

These modifications would aim to optimize the compound's pharmacokinetic properties, target selectivity, and therapeutic index .

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